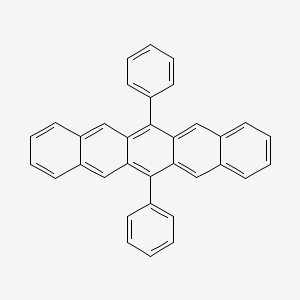

6,13-Diphenylpentacene

Vue d'ensemble

Description

6,13-Diphenylpentacene is an organic compound belonging to the acene family, which is characterized by linearly fused benzene rings. This compound is a derivative of pentacene, where phenyl groups are substituted at the 6 and 13 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6,13-Diphenylpentacene is typically synthesized from 6,13-pentacenequinone. The synthesis involves the use of a Grignard reagent, specifically phenylmagnesium bromide, which reacts with 6,13-pentacenequinone. The reaction is carried out in the presence of a reducing agent, such as tin(II) chloride and hydrochloric acid, to yield this compound .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 6,13-Diphenylpentacene undergoes various chemical reactions, including:

Substitution: The phenyl groups at the 6 and 13 positions can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Light and oxygen are the primary reagents for photooxidation.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Photooxidation leads to the formation of various oxidized derivatives of this compound.

Substitution: Electrophilic substitution reactions yield phenyl-substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Synthesis of 6,13-Diphenylpentacene

DPP is synthesized through a reaction involving 6,13-pentacenequinone and Grignard reagents, using SnCl₂/HCl as a reducing agent. This method not only provides a pathway to obtain high-purity DPP but also allows for the exploration of various derivatives with tailored properties for specific applications .

Properties of this compound

DPP exhibits high thermal stability , excellent charge carrier mobility , and strong photoluminescence . These properties make it suitable for various applications in organic electronics. The compound's unique structure contributes to its performance as a semiconductor material.

- Organic Light Emitting Diodes (OLEDs) :

- Field-Effect Transistors (OFETs) :

- Photovoltaics :

- Sensors :

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating DPP into OLED structures significantly improved the device's brightness and efficiency compared to traditional materials. The red emission from DPP allowed for better color balance in displays, leading to wider adoption in consumer electronics.

Case Study 2: High-Performance OFETs

Research conducted on DPP-based OFETs revealed charge mobilities exceeding 5 cm²/V·s, showcasing their potential for high-speed electronic applications. The study emphasized the scalability of DPP synthesis, making it commercially viable for large-scale production.

Mécanisme D'action

The mechanism of action of 6,13-diphenylpentacene in its various applications involves its ability to act as a semiconductor and fluorescent dye. In organic electronics, the compound facilitates charge transport due to its high mobility. The phenyl substitutions enhance solubility and stability, allowing for better film formation and device performance. In OLEDs, the compound’s fluorescence properties enable it to emit red light when excited by an external energy source .

Comparaison Avec Des Composés Similaires

6,13-Pentacenequinone: A precursor in the synthesis of this compound, which lacks the phenyl substitutions.

Functionalized Pentacenes: Various derivatives of pentacene with different substituents to improve solubility and stability.

Uniqueness: this compound stands out due to the phenyl groups at the 6 and 13 positions, which significantly enhance its solubility and photooxidative stability compared to pentacene. This makes it more suitable for practical applications in organic electronics and optoelectronics .

Activité Biologique

6,13-Diphenylpentacene (DPPentacene) is a pentacene derivative that has garnered attention in the field of organic electronics and photonics due to its unique properties. This compound exhibits significant biological activity, particularly in the areas of singlet fission, dynamic nuclear polarization, and potential applications in photonic devices.

- Molecular Formula : C34H22

- Molecular Weight : 438.54 g/mol

- CAS Number : 11201250

1. Dynamic Nuclear Polarization

A study demonstrated that DPPentacene can enhance dynamic nuclear polarization (DNP) through photo-excited triplet electrons. The compound's solubility in various organic solvents makes it a suitable candidate for DNP experiments, achieving an enhancement factor of 81 for spins in a specific ethanol-water mixture at low temperatures (90 K) . This property suggests potential applications in magnetic resonance imaging and spectroscopy.

2. Singlet Fission Mechanism

DPPentacene has been investigated for its ability to undergo singlet fission, a process where one singlet exciton splits into two triplet excitons, potentially improving the efficiency of photovoltaic devices. Research indicates that the rate of singlet fission in DPPentacene can be modulated by forming coaggregates with lead sulfide (PbS) quantum dots (QDs). The average rate of singlet fission was observed to increase significantly when interacting with these QDs, highlighting DPPentacene's role in enhancing solar energy conversion technologies .

Case Study 1: Photonic Applications

In a collaborative study between various research institutions, DPPentacene was integrated into photonic bandgap structures to develop optical switches. The nonlinear optical properties exhibited by DPPentacene suggest its potential use in protecting human eyes from laser damage and advancing next-generation optical sensors .

Case Study 2: Quantum Dot Interactions

The interaction between DPPentacene and PbS QDs was systematically analyzed to understand the modulation of singlet fission rates. The findings revealed that the size of the quantum dots directly influences the efficiency of singlet fission within DPPentacene aggregates, indicating a promising avenue for optimizing organic photovoltaic systems .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6,13-diphenylpentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCSVQKCECNEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458575 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76727-11-2 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76727-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.